Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate
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Overview
Description
Benzyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate is a heterocyclic compound with a unique bicyclic structure. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound is known for its stability and reactivity, making it a valuable building block in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate typically involves the reaction of benzylamine with a suitable oxo-oxa-azabicyclo compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques to maintain quality control.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azabicyclo[2.2.2]octane: Another bicyclic compound with similar structural features.
8-azabicyclo[3.2.1]octane: A compound with a different bicyclic structure but similar reactivity.
Uniqueness
Benzyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
benzyl 7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate |
InChI |
InChI=1S/C14H15NO4/c16-12-6-11-9-18-13(12)7-15(11)14(17)19-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
InChI Key |
KEIHWXOHLGVBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(C1=O)CN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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